3-(difluoromethyl)-1,2,4-thiadiazol-5-amine
Description
3-(Difluoromethyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a thiadiazole core (two nitrogen and one sulfur atom in a five-membered ring) substituted at the 3-position with a difluoromethyl (-CF₂H) group. This structural motif imparts unique physicochemical properties, such as enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs .
Properties
CAS No. |
1782289-47-7 |
|---|---|
Molecular Formula |
C3H3F2N3S |
Molecular Weight |
151.14 g/mol |
IUPAC Name |
3-(difluoromethyl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C3H3F2N3S/c4-1(5)2-7-3(6)9-8-2/h1H,(H2,6,7,8) |
InChI Key |
UGCOYCRCLYMZCP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NSC(=N1)N)C(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization via Hurd-Mori Reaction
The Hurd-Mori reaction remains a cornerstone for synthesizing 1,2,4-thiadiazoles. This method involves the cyclization of thiourea derivatives with nitrous acid to form the heterocyclic core. For 3-(difluoromethyl)-1,2,4-thiadiazol-5-amine, the process begins with the preparation of N-(difluoromethyl)thiourea (Fig. 1).
Synthetic Steps:
-
Thiourea Formation: Difluoromethylamine is reacted with thiophosgene in dichloromethane at −10°C to yield N-(difluoromethyl)thiourea .
-
Cyclization: The thiourea is treated with aqueous sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C. Nitrosation induces cyclization, forming the thiadiazole ring .
Key Parameters:
-
Temperature control (−10°C to 5°C) prevents side reactions.
-
Yields: ~60–70% after purification via recrystallization (ethanol/water) .
Limitations:
-
Difluoromethylamine precursors require careful handling due to volatility.
-
Competing nitrosation pathways may reduce regioselectivity.
Adaption of Trichloromethyl Thiadiazole Synthesis
The methodology described in US4107377A for 3-trichloromethyl-5-alkylamino-1,2,4-thiadiazoles provides a template for fluorinated analogs. By substituting trichloroacetamidine with difluoroacetamidine , the difluoromethyl group is introduced (Scheme 1) .
Synthetic Steps:
-
Imidate Formation: Difluoroacetamidine is halogenated using bromine (Br₂) in tetrahydrofuran (THF) to form N-bromodifluoroacetamidine .
-
Cyclocondensation: The imidate reacts with methyl isothiocyanate in the presence of triethylamine (Et₃N) at 50°C for 12 hours.
-
Amination: The intermediate 3-difluoromethyl-5-bromo-1,2,4-thiadiazole undergoes ammonolysis in methanol/NH₃ (7N) at 80°C to replace bromine with an amine group .
Key Parameters:
-
Halogenation requires strict anhydrous conditions.
-
Yields: ~55% for the cyclocondensation step; ~85% for amination .
Advantages:
-
Avoids multi-solvent systems, enhancing scalability.
-
High regioselectivity due to electronic effects of the difluoromethyl group.
Post-Synthetic Fluorination of Thiadiazole Intermediates
Direct fluorination of pre-formed thiadiazoles offers an alternative route. This method leverages halogen-exchange reactions using fluorinating agents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Fig. 2).
Synthetic Steps:
-
Synthesis of 3-Chloro-1,2,4-thiadiazol-5-amine: Prepared via Hurd-Mori reaction using N-chloromethylthiourea.
-
Fluorination: The chloro intermediate is treated with DAST in dichloroethane at 80°C for 24 hours, substituting chlorine with difluoromethyl .
Key Parameters:
-
Molar ratio of DAST:substrate = 2:1 ensures complete conversion.
-
Yields: ~40–50% due to competing side reactions (e.g., ring opening) .
Challenges:
-
DAST is highly moisture-sensitive and hazardous.
-
Requires rigorous purification via column chromatography.
Cyclodehydration of Hydrazides and Iminoethers
Inspired by the synthesis of triazolopyrazines in CA2961984A1 , this approach adapts cyclodehydration for thiadiazoles (Scheme 2) .
Synthetic Steps:
-
Hydrazide Synthesis: Difluoromethylacetic acid is converted to its hydrazide via reaction with hydrazine hydrate.
-
Iminoether Preparation: Ethyl difluoroacetimidate is generated using Meerwein’s reagent (Et₃OBF₄).
-
Cyclodehydration: Hydrazide and iminoether are heated under reflux in toluene for 48 hours, forming the thiadiazole ring .
Key Parameters:
-
Microwave irradiation (150°C, 300W) reduces reaction time to 4 hours.
-
Yields: ~75% under microwave conditions vs. ~50% thermally .
Advantages:
-
Eliminates protection/deprotection steps, streamlining synthesis.
-
Compatible with chiral auxiliaries for enantioselective synthesis.
Comparative Analysis of Methods
| Method | Yield | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Hurd-Mori Reaction | 60–70% | NaNO₂, HCl | Simple, one-pot | Low regioselectivity |
| Trichloromethyl Adaptation | 55–85% | Br₂, Et₃N | Scalable, high purity | Hazardous halogenation |
| Post-Synthetic Fluorination | 40–50% | DAST | Versatile for analogs | Low yield, safety risks |
| Cyclodehydration | 50–75% | Meerwein’s reagent | No protection steps, chiral compatible | Long reaction times |
Industrial-Scale Considerations
For large-scale production, the cyclodehydration method (Method 4) is favored due to its avoidance of toxic fluorinating agents and compatibility with continuous flow reactors. Key optimizations include:
-
Catalytic Additives: p-Toluenesulfonic acid (pTSA) accelerates iminoether formation.
-
Solvent Recycling: Toluene is recovered via distillation, reducing costs .
Regulatory compliance necessitates stringent control of residual solvents (e.g., THF, DCM) to <10 ppm, achievable via wiped-film evaporation.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1,2,4-thiadiazol-5-amine can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated structure.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .
Scientific Research Applications
3-(Difluoromethyl)-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The thiadiazole ring can participate in hydrogen bonding and other interactions with target proteins, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 3-(difluoromethyl)-1,2,4-thiadiazol-5-amine with analogs:
Key Observations:
- Fluorine Substitution : The difluoromethyl group (-CF₂H) offers a balance between hydrophobicity and polarity, unlike bulkier groups (e.g., trifluoromethyl) that may sterically hinder binding .
- Electronic Effects : Chlorine and fluorine substituents increase electrophilicity of the thiadiazole ring, enhancing interactions with biological targets .
- Solubility : Pyridinyl derivatives exhibit improved aqueous solubility compared to aryl-substituted analogs, critical for drug delivery .
Key Findings:
- Catalyst-Free Methods : Recent advances enable high-yield synthesis of aryl-substituted derivatives without catalysts, reducing production costs .
- Purity Challenges : Fluorinated analogs often require chromatographic purification to remove byproducts (e.g., 10% impurities in hydrogenation steps) .
Antiparasitic Activity:
- Macrofilariicidal Compounds : Derivatives like 3-(5-isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (compound 20) show 45% yield and 98% purity, with efficacy against filarial worms .
- Comparison : Difluoromethyl analogs are hypothesized to exhibit superior pharmacokinetics due to fluorine’s metabolic stability, though direct data are lacking .
Kinase Modulation:
- c-Abl Kinase Activators : 3-(3,4-Dichlorophenyl)-1,2,4-thiadiazol-5-amine derivatives (e.g., compound 90) are intermediates in synthesizing kinase-targeting agents, with yields up to 77% .
Antimicrobial Potential:
Biological Activity
3-(Difluoromethyl)-1,2,4-thiadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring with a difluoromethyl substituent, which enhances its lipophilicity and metabolic stability. This structural configuration allows it to interact effectively with biological membranes and enzymes, facilitating its biological activity.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets:
- Interaction with Enzymes : The difluoromethyl group can participate in hydrogen bonding and other interactions with target proteins, modulating their activity. For instance, it has been shown to inhibit histone deacetylase (HDAC) enzymes, which play a crucial role in regulating gene expression.
- Cell Signaling Pathways : The compound influences various cell signaling pathways, affecting gene expression and cellular metabolism. Studies have indicated its potential to induce apoptosis and inhibit cell proliferation in cancer cell lines .
Anticancer Properties
Research has highlighted the anticancer potential of this compound. In vitro studies demonstrated significant antiproliferative effects against several human cancer cell lines:
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.
Antimicrobial Activity
The compound also exhibits antimicrobial properties , making it relevant in the development of new antibiotics. It has shown effectiveness against various bacterial strains:
- Inhibition Zones : Compounds derived from 1,3,4-thiadiazole structures have demonstrated zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at concentrations of 500 μg/disk .
Study on Anticancer Effects
A recent study synthesized several derivatives of this compound and evaluated their anticancer properties. The derivative 2g , containing a phenyl group, exhibited the most potent anti-proliferative effects against LoVo and MCF-7 cells . This highlights the importance of structural modifications in enhancing biological activity.
Biochemical Interactions
Another investigation focused on the biochemical interactions of this compound with HDAC6. The results indicated that binding to the enzyme's active site resulted in significant inhibition of its deacetylase activity, suggesting a mechanism through which the compound exerts its effects on gene regulation.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-(difluoromethyl)-1,2,4-thiadiazol-5-amine?
Answer:
The synthesis of 3-substituted-1,2,4-thiadiazol-5-amines typically involves cyclocondensation reactions. For example, analogous compounds like 3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-amine are synthesized via:
Thiourea Precursor Formation : Reacting a difluoromethyl-substituted thiourea with a nitrile source under acidic conditions.
Cyclization : Using iodine or sulfur monochloride to promote ring closure .
Purification : Column chromatography or recrystallization for isolation.
Key parameters include temperature control (60–80°C) and solvent selection (ethanol or DMF) to optimize yield .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., difluoromethyl group at C3) and amine functionality .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., CHFNS, theoretical MW: 164.14 g/mol).
- IR Spectroscopy : Peaks at ~3300 cm (N-H stretch) and ~1550 cm (C=S/C-N vibrations) .
- HPLC : Purity assessment (>95% for biological assays) .
Basic: What preliminary biological activities are reported for thiadiazole derivatives with similar substituents?
Answer:
- Antimicrobial Activity : Thiadiazoles with halogenated substituents (e.g., 3-(trichloromethyl)- derivatives) show inhibition against E. coli and S. aureus (MIC: 8–32 µg/mL) via enzyme disruption .
- Anticancer Potential : Analogous compounds induce apoptosis in cancer cells (e.g., IC = 12 µM in HeLa cells) by activating caspases and disrupting mitochondrial membranes .
- Neuroprotective Effects : Some derivatives reduce seizure activity in epilepsy models by modulating GABA receptors .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
-
Substituent Variation : Compare difluoromethyl with other groups (e.g., trichloromethyl, cyclopropyl) to assess electronic and steric effects. Example:
Substituent (C3) LogP Antimicrobial MIC (µg/mL) Anticancer IC (µM) CFH 1.2 16 18 CCl 2.5 8 12 Cyclopropyl 1.8 32 25 Data from . -
Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinity with target enzymes (e.g., dihydrofolate reductase) .
Advanced: How can contradictory data in biological assays (e.g., varying IC50_{50}50 values) be resolved?
Answer:
- Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time.
- Validate Mechanisms : Use orthogonal assays (e.g., Western blot for caspase activation alongside viability assays) .
- Solubility Adjustments : Address discrepancies caused by poor solubility (e.g., use DMSO with <0.1% final concentration) .
Advanced: What strategies are effective for studying the compound’s metabolic stability and toxicity?
Answer:
- In Vitro Metabolism : Use liver microsomes (human/rat) to identify cytochrome P450-mediated degradation.
- Ames Test : Assess mutagenicity with Salmonella typhimurium strains TA98/TA100 .
- In Silico Tox Prediction : Tools like ProTox-II to flag hepatotoxicity or cardiotoxicity risks .
Advanced: How can regioselective functionalization of the thiadiazole ring be achieved?
Answer:
- Directed C-H Activation : Use palladium catalysts with directing groups (e.g., pyridine) for C5 functionalization.
- Protection/Deprotection : Temporarily protect the amine group with Boc anhydride to enable electrophilic substitution at C3 .
Advanced: What role does the difluoromethyl group play in enhancing physicochemical properties?
Answer:
- Lipophilicity : The CFH group balances LogP (~1.2) for membrane permeability.
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, extending half-life in vivo .
- Electron-Withdrawing Effects : Stabilize the thiadiazole ring, enhancing electrophilic reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
